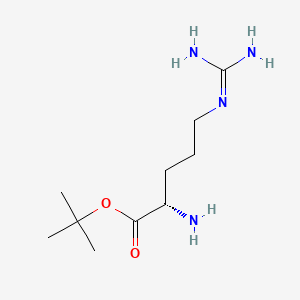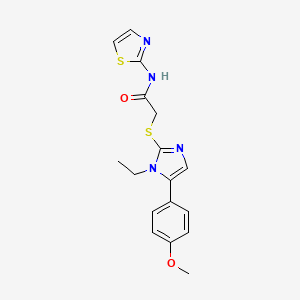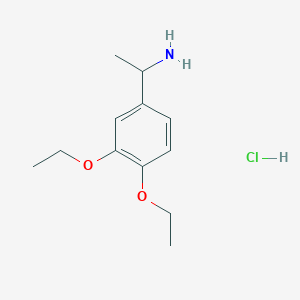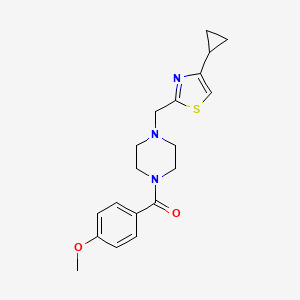
4-(2,6-Dimethyl-morpholine-4-sulfonyl)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dimethyl-morpholine-4-sulfonyl)-benzoic acid is a useful research compound. Its molecular formula is C13H17NO5S and its molecular weight is 299.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Chemistry and Synthesis
A study by Almarhoon et al. (2019) introduces an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives. This process emphasizes environmental sustainability by utilizing water and sodium carbonate as HCl scavengers, yielding high-purity products. The research further explores the molecular packing of these compounds, hinting at potential biological applications due to their structural properties (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
Advancements in Organic Chemistry
Liu et al. (2015) achieved copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, demonstrating excellent regioselectivity and yield. This method provides a strategic approach to synthesize various aryl sulfones, which could be pivotal in developing new pharmaceuticals and materials (Liu, Yu, Zhuang, Gui, Chen, Wang, & Tan, 2015).
Medicinal Chemistry and Drug Design
Research into the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine sheds light on its potential as a modulator of antimicrobial properties. Oliveira et al. (2015) investigated its effects on various bacteria and fungi, revealing that it could enhance the efficacy of certain antibiotics. This discovery opens avenues for the development of novel treatment strategies against resistant microbial strains (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, & Silva, 2015).
Structural Chemistry and X-ray Analysis
Morohashi et al. (2014) focused on sulfonyl-bridged oligo(benzoic acid)s, studying their synthesis, X-ray structures, and properties as metal extractants. Their work emphasizes the importance of such compounds in extracting lanthanoid ions, contributing significantly to the field of materials science and separation technologies (Morohashi, Nagata, Hayashi, & Hattori, 2014).
Environmental and Green Chemistry
Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, exploring their physicochemical properties, cytotoxicity, and biodegradability. Their research contributes to the development of environmentally friendly solvents and highlights the role of morpholinium ionic liquids in sustainable chemistry (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-7-14(8-10(2)19-9)20(17,18)12-5-3-11(4-6-12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPQRFNEGVYXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2879133.png)
![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea](/img/structure/B2879134.png)


![7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2879144.png)


![2-[6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2879148.png)


![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2879153.png)

![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)
